molecular formula C23H28O2S B1665641 (E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid CAS No. 156691-86-0

(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid

Cat. No.: B1665641
CAS No.: 156691-86-0
M. Wt: 368.5 g/mol
InChI Key: QPAMXNZWXFZISY-SDNWHVSQSA-N
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Chemical Reactions Analysis

Indralin undergoes several types of chemical reactions, including:

    Oxidation: Indralin can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, which may involve the use of reducing agents.

    Substitution: Indralin can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the exact conditions and reagents used .

Scientific Research Applications

Indralin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying radioprotective mechanisms and the effects of ionizing radiation.

    Biology: Indralin is used to investigate the effects of radiation on biological systems and to develop strategies for radiation protection.

    Medicine: The compound is used in clinical settings to protect patients undergoing radiation therapy and to mitigate the effects of accidental radiation exposure.

    Industry: Indralin is used in various industrial applications where radiation protection is required

Mechanism of Action

The mechanism of action of Indralin involves its role as an alpha1-adrenomimetic agent. It induces acute hypoxic effects in radiosensitive tissues by causing vasoconstriction of pre-capillaries and increasing oxygen consumption by cells. This leads to tissue hypoxia, which helps protect against radiation damage. The radiomitigative effect of Indralin occurs mainly through 5-H2 serotonin receptors .

Comparison with Similar Compounds

Indralin is compared with other radioprotective agents such as amifostine (WR-2721), cystamine, and mexamine. While these compounds also offer radioprotective properties, Indralin is unique in its mechanism of action and its effectiveness in large animals. It has been shown to have superior radioprotective properties compared to these other agents .

Similar compounds include:

Properties

CAS No.

156691-86-0

Molecular Formula

C23H28O2S

Molecular Weight

368.5 g/mol

IUPAC Name

5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+

InChI Key

QPAMXNZWXFZISY-SDNWHVSQSA-N

SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid
AGN 191659
AGN-191659

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 2
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 3
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 6
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid

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